(R)-2-(benzyloxy)propanoic acid
Overview
Description
(R)-2-(benzyloxy)propanoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alcohol Protection and Benzylation Reactions : This compound is used for alcohol protection and in benzylation reactions, as detailed in the study by Poon, Albiniak, and Dudley (2007) in "Organic Syntheses" (Poon, Albiniak, & Dudley, 2007).
Synthesis of Stereoselective Compounds : It aids in the synthesis of ()-(R)-phenyl 2-phenylpropyl ketone with virtually no loss of chiral information, as noted by Bratovanov and Bienz (1997) in "Tetrahedron-asymmetry" (Bratovanov & Bienz, 1997).
Precursor in Chemical Synthesis : This acid serves as a precursor in the synthesis of unsaturated sulfones and is used in acid-catalyzed benzylation, according to Enders, Berg, and Jandeleit (2003) in "Organic Syntheses" (Enders, Berg, & Jandeleit, 2003).
Benzyl Ester Synthesis : The compound is significant in the synthesis of benzyl (R)-2-(acetylthio)propanoate, a sulfur-containing benzyl ester, as explored by Sasaki, Kawamoto, and Tanabe (2018) in "Molbank" (Sasaki, Kawamoto, & Tanabe, 2018).
Macromolecular Analogues : It may also be used as a macromolecular analogue of organic molecules with "accidental degeneracy" or "cryptochirality", as discussed by Peerlings, Struijk, and Meijer (1998) in "Chirality" (Peerlings, Struijk, & Meijer, 1998).
Study of Adenine-Containing Proteins : This acid is involved in the synthesis of adenine-related compounds, useful in studying adenine-containing proteins, as shown in the work of Overberger and Chang (1989) in "Tetrahedron Letters" (Overberger & Chang, 1989).
Formal Total Synthesis of Taurospongin A : The enantiomerically pure form of a related compound was applied to a new formal total synthesis of taurospongin A, according to Fujino and Sugai (2008) in "Advanced Synthesis & Catalysis" (Fujino & Sugai, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry .
Mode of Action
®-2-(benzyloxy)propanoic acid is involved in carbonylation reactions .
Biochemical Pathways
It’s known that the compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which play a crucial role in various biochemical pathways.
Result of Action
It’s known that the compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry and have various applications in the synthesis of other compounds .
Properties
IUPAC Name |
(2R)-2-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426463 | |
Record name | O-Benzyl-D-lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100836-85-9 | |
Record name | O-Benzyl-D-lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-phenylmethoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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